2-methyl-N-(naphthalen-2-yl)benzamide
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Overview
Description
2-methyl-N-(naphthalen-2-yl)benzamide is an organic compound with the molecular formula C18H15NO. It belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry. This compound is known for its unique structure, which includes a benzamide group attached to a naphthalene ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(naphthalen-2-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond. The reaction is conducted under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
2-methyl-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1-naphthyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
Uniqueness
2-methyl-N-(naphthalen-2-yl)benzamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) |
InChI Key |
VVXCNPHSGVNFNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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